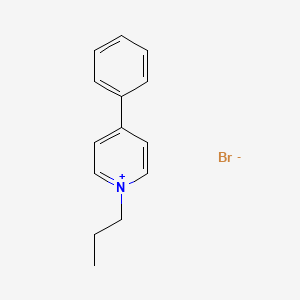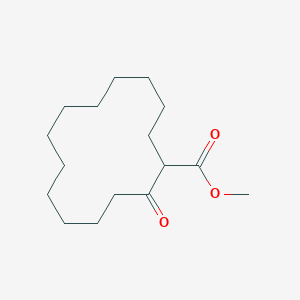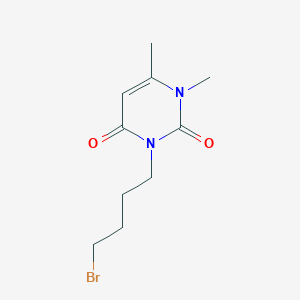
4-Phenyl-1-propylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-1-propylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C14H16BrN It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-propylpyridin-1-ium bromide typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-phenylpyridine with 1-bromopropane under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-1-propylpyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are used under basic conditions.
Major Products
Oxidation: N-oxides of 4-Phenyl-1-propylpyridin-1-ium.
Reduction: 4-Phenyl-1-propylamine.
Substitution: Various substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-1-propylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Phenyl-1-propylpyridin-1-ium bromide involves its interaction with biological molecules. As a quaternary ammonium compound, it can interact with cell membranes and proteins, potentially disrupting their function. The exact molecular targets and pathways are still under investigation, but it is believed to affect ion channels and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylpyridine: A precursor in the synthesis of 4-Phenyl-1-propylpyridin-1-ium bromide.
1-Propylpyridinium bromide: A similar quaternary ammonium compound with different substituents.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both phenyl and propyl groups attached to a pyridinium ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89290-92-6 |
|---|---|
Molekularformel |
C14H16BrN |
Molekulargewicht |
278.19 g/mol |
IUPAC-Name |
4-phenyl-1-propylpyridin-1-ium;bromide |
InChI |
InChI=1S/C14H16N.BrH/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13;/h3-9,11-12H,2,10H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RZKJDUMKQOJZAN-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine](/img/structure/B14148712.png)
![Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-](/img/structure/B14148714.png)
![(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane]](/img/structure/B14148722.png)

![1,3,4,6,8,9-Hexahydropyrido[2,3-g]quinoline-2,7-dione](/img/structure/B14148731.png)





